4-methylumbelliferone beta-D-glucuronate
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Overview
Description
4-methylumbelliferone beta-D-glucuronide(1-) is a beta-D-glucosiduronate resulting from the deprotonation of the carboxy group of 4-methylumbelliferone beta-D-glucuronide. The major species at pH 7.3. It is a monocarboxylic acid anion and a beta-D-glucosiduronate. It is a conjugate base of a 4-methylumbelliferone beta-D-glucuronide.
Scientific Research Applications
Microbiological Detection
4-Methylumbelliferone beta-D-glucuronate serves as a substrate for detecting glycosidases in Escherichia coli and enterococci. Its usage in water testing for these bacteria demonstrates its utility in microbiology and public health (Perry et al., 2006).
Inhibition of Hyaluronan Synthesis
This compound contributes to the inhibition of hyaluronan (HA) synthesis. Its role is significant in understanding the metabolic pathways and therapeutic implications in diseases like diabetes and cancer (Nagy et al., 2019).
Renal Disposition Studies
In renal studies, 4-Methylumbelliferone beta-D-glucuronate is used to understand the excretion and metabolic clearance in the kidney. This helps in developing better drugs and treatments for renal diseases (Wang et al., 2011).
Investigating UDP-Glucose Dehydrogenase (UGDH)
The compound aids in studying the effects on basal and retroviral UGDH-driven HA and sGAG release in cells. This is crucial for understanding the regulation of GAG synthesis, a key aspect in cell biology and pathology (Clarkin et al., 2011).
UDP-Glucuronosyl Transferase Activity Assay
4-Methylumbelliferone beta-D-glucuronate is used to detect UDP-glucuronosyl transferase activity, vital in drug metabolism and disposition studies. This has implications in pharmacokinetics and drug safety (Collier et al., 2000).
β-Glucuronidase Enzyme Activity Assay
The compound is utilized in assays measuring β-glucuronidase activity, which is important in molecular biology and genetic engineering (Ramsay, 2013).
Seawater Quality Assessment
It's used in protocols for detecting glucuronidase activity in marine waters, providing a rapid approach to assess seawater quality (Caruso et al., 2002).
Target Deconvolution in Liver
Analysis of 4-Methylumbelliferone beta-D-glucuronate in liver transcriptome sequencing and public databases reveals its multiple targets and regulatory effects on cell metabolism (Tsitrina et al., 2023).
Study of UGT Isozymes
The compound is instrumental in studying the effects on UGT isozymes, crucial for understanding drug interactions and metabolic processes (Mano et al., 2004).
Mechanism of Inhibition of Hyaluronan Biosynthesis
Its use in exploring the inhibition mechanisms of hyaluronan biosynthesis is crucial for therapeutic advancements in cancer and inflammatory diseases (Kakizaki et al., 2004).
properties
Product Name |
4-methylumbelliferone beta-D-glucuronate |
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Molecular Formula |
C16H15O9- |
Molecular Weight |
351.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/p-1/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
ARQXEQLMMNGFDU-JHZZJYKESA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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